Iridium trichloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

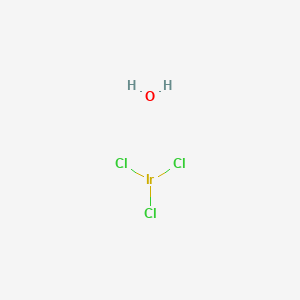

trichloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRFDVWKTFJAPF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-61-3 | |

| Record name | Iridium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Iridium Trichloride Hydrate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a pivotal precursor in iridium chemistry. It is intended for researchers, scientists, and professionals in drug development and catalysis. This document details established synthesis protocols, including electrochemical and chemical methods, and presents a thorough analysis of characterization techniques. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using process diagrams.

Introduction

Iridium(III) chloride hydrate is one of the most common and versatile starting materials for the synthesis of other iridium compounds and catalysts.[1] It typically appears as a dark green to black, hygroscopic crystalline solid that is soluble in water and alcohol.[2][3] Unlike its anhydrous counterpart, which is insoluble, the hydrated form's solubility makes it an ideal precursor for creating a wide range of organometallic and coordination complexes, including those used in pharmaceuticals, organic synthesis, and electrochemistry.[3][4] The compound is generally amorphous and its water content can vary, which is a critical factor in its reactivity and analysis.[5]

Synthesis Protocols

The preparation of high-purity iridium trichloride hydrate is crucial for its application in sensitive catalytic systems. While several methods exist, the electrochemical dissolution of iridium metal and the chemical reduction of iridium(IV) salts are among the most prevalent.

Electrochemical Synthesis from Iridium Powder

A modern and efficient method for producing this compound involves the direct electrochemical dissolution of high-purity iridium powder in hydrochloric acid. This method avoids the introduction of other reagents, thereby reducing potential impurities.[6]

Experimental Protocol:

-

Setup: An acid-resistant U-shaped electrolytic cell, typically made of quartz glass, is equipped with non-metallic conductive electrodes.[6]

-

Electrolysis: High-purity (e.g., 99.99%) iridium powder and concentrated hydrochloric acid (e.g., 37%) are added to the cell. The weight ratio of hydrochloric acid to iridium powder can range from 5:1 to 80:1.[7]

-

Conditions: An alternating current is applied across the electrodes. The voltage is maintained between 20-70 V, with the current varying from 10-40 A. The temperature of the hydrochloric acid is controlled at 100-115°C.[6][7] The electrolysis is continued for a period of 3 to 15 hours until the iridium powder dissolves to form a chloroiridic acid (H₃IrCl₆) solution.[6]

-

Filtration: The resulting solution is filtered to remove any unreacted iridium powder, which can be recycled.[6]

-

Concentration: The filtrate is concentrated via distillation to remove excess hydrochloric acid and water, yielding a concentrated chloroiridic acid solution with an iridium content of 1.0 to 3.5 mol/L.[6]

-

Crystallization: The concentrated solution is placed in a constant temperature crystallization furnace and held at 90-125°C for 5-24 hours to yield crystals of this compound (IrCl₃·3H₂O).[6]

This process boasts a high iridium yield (≥99.9%) and produces a high-purity product.[6]

Chemical Synthesis via Reduction

A common chemical route involves the reduction of hexachloroiridic(IV) acid (H₂[IrCl₆]) or its salts.

Experimental Protocol:

-

Precursor: An aqueous solution of H₂[IrCl₆] is used as the starting material.[5]

-

Reducing Agent: A monohydroxy alcohol, such as ethanol, is added to the solution. The molar ratio of Ir(IV) to the alcohol can range from 1:0.6 to 1:1000.[5]

-

Reaction: The mixture is heated to a temperature between 50°C and 100°C (e.g., under reflux at 71°C) and stirred for a period of 0.5 to 6 hours.[5]

-

Isolation: After the reaction is complete, volatile components are removed under reduced pressure (e.g., at 80 mbar) and elevated temperature (e.g., 80°C) using a rotary evaporator.[5]

-

Product: An olive-green amorphous solid of high-purity iridium(III) chloride hydrate is obtained.[5]

Other reducing agents like oxalic acid and hydrazine (B178648) can also be used, but they may introduce carbon or nitrogen impurities into the final product.[5]

Classical Chemical Synthesis

A traditional method involves the reaction of hydrated iridium(III) oxide with hydrochloric acid.

Experimental Protocol:

-

Hydrated iridium(III) oxide is heated with hydrochloric acid.[3]

-

The reaction mixture is processed to isolate the hydrated iridium trichloride. This method is straightforward but depends on the availability of the iridium oxide precursor.

Data Presentation: Synthesis and Physical Properties

The following tables summarize key quantitative data associated with the synthesis and fundamental properties of this compound.

Table 1: Electrochemical Synthesis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Iridium Powder Purity | > 99.9% | [6] |

| HCl Concentration | 10–12 mol/L | [7] |

| HCl to Iridium Ratio (w/w) | 5:1 to 80:1 | [7] |

| AC Voltage | 20–70 V | [7] |

| AC Current | 10–40 A | [7] |

| Electrolysis Temperature | 100–115 °C | [6] |

| Crystallization Temperature | 90–125 °C | [6] |

| Crystallization Time | 5–24 hours | [6] |

| Final Product Iridium Content | ~54.5% | [6] |

| Iridium Yield | ≥ 99.9% |[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | IrCl₃·xH₂O (typically x≈3) | [2][3] |

| Molar Mass (anhydrous) | 298.58 g/mol | [2] |

| Molar Mass (trihydrate) | ~352.62 g/mol | [8] |

| Appearance | Dark green to black hygroscopic solid | [2][3] |

| Density | ~5.30 g/cm³ at 25°C | [2][3] |

| Solubility | Soluble in water and alcohol | [3] |

| Crystal Structure | Amorphous |[5] |

Characterization Protocols and Data

Thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized this compound.

Elemental Analysis

Elemental analysis is performed to determine the precise elemental composition and purity of the product. Inductively Coupled Plasma (ICP) analysis is often used to detect trace metal impurities.

Table 3: Typical Elemental Composition

| Element | Weight Percent Range | Reference |

|---|---|---|

| Iridium (Ir) | 50–56% | [5] |

| Chlorine (Cl) | 30–34% | [5] |

| Oxygen (O) | 9–17% | [5] |

| Hydrogen (H) | 1.2–2.5% | [5] |

| Total Trace Metal Impurities | < 0.01% |[6] |

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of the hydrate and determine its water content. The decomposition occurs in distinct stages.

Experimental Protocol:

-

A sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate, and the mass loss is recorded as a function of temperature.

Table 4: Thermal Decomposition Stages in Air

| Temperature | Process | Product | Reference |

|---|---|---|---|

| ~200 °C | Dehydration | Anhydrous IrCl₃ | [3] |

| ~763 °C | Oxidation | Iridium(IV) Oxide (IrO₂) | [3] |

| ~1070 °C | Decomposition | Iridium Metal (Ir) |[3] |

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups, particularly the presence of water molecules.

Experimental Protocol:

-

An FTIR spectrum of the solid sample (e.g., using a KBr pellet) is recorded, typically in the range of 4000–400 cm⁻¹.

Key Observations:

-

A very broad absorption band centered around 3500 cm⁻¹ is characteristic of the O-H stretching vibrations of adsorbed and coordinated water molecules.[9]

-

A sharp peak observed at approximately 1617 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules.[9]

4.3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of an aqueous solution of this compound provides information about the electronic transitions of the iridium species.

Experimental Protocol:

-

A dilute solution of IrCl₃·xH₂O in a suitable solvent (e.g., water or dilute HCl) is prepared.

-

The absorbance is measured across the UV and visible range (e.g., 200–800 nm).

Key Observations:

-

The spectrum of an aqueous IrCl₃ solution typically shows strong absorbance in the UV range.[10] Specific absorption maxima can be influenced by the formation of various aquo-chloro iridium(III) complexes in solution.

X-ray Diffraction (XRD)

XRD is used to determine the crystallinity of the material.

Experimental Protocol:

-

The powdered sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

Key Observations:

-

This compound is consistently described as an amorphous solid.[5] Its XRD pattern typically lacks sharp Bragg peaks, instead showing broad, diffuse features, which confirms its non-crystalline or poorly crystalline nature.[9]

Mandatory Visualizations

The following diagrams illustrate the primary synthesis and characterization workflows for this compound.

Caption: Electrochemical synthesis workflow for this compound.

Caption: Logical workflow for the characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]

- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]

- 5. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]

- 6. CN102408135A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Elusive Crystal Structure of Iridium Trichloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is a pivotal starting material in the synthesis of a vast array of iridium-containing compounds, which are integral to catalysis, materials science, and medicinal chemistry. Despite its widespread use, a comprehensive understanding of its solid-state structure is surprisingly limited in publicly accessible scientific literature. This technical guide aims to provide an in-depth overview of the known structural aspects of iridium trichloride (B1173362), with a focus on the hydrated form. While a definitive single-crystal X-ray diffraction structure for iridium trichloride hydrate remains elusive, this document will detail the crystal structure of its anhydrous counterpart, α-iridium(III) chloride, as a foundational reference. Furthermore, this guide will present a compilation of established synthesis protocols for the hydrated form and a summary of its key physicochemical properties.

The Crystal Structure of Anhydrous α-Iridium(III) Chloride

In the absence of detailed crystallographic data for the hydrated species, an examination of the anhydrous α-polymorph of iridium(III) chloride (α-IrCl₃) provides valuable insight into the coordination chemistry of iridium in a chloride environment. The α-form of iridium(III) chloride adopts a monoclinic crystal structure, analogous to that of aluminum chloride (AlCl₃)[1].

The structure is characterized by a layered arrangement of edge-sharing IrCl₆ octahedra. Each iridium(III) ion is coordinated to six chloride ions, forming a distorted octahedral geometry. These octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 7.13 Å |

| b | 9.92 Å |

| c | 11.08 Å |

| α | 90.00° |

| β | 108.57° |

| γ | 90.00° |

| Ir-Cl Bond Length | 2.36 Å - 2.37 Å |

Table 1: Crystallographic Data for Anhydrous α-Iridium(III) Chloride. The data presented is a compilation from various sources and represents a typical structure for this polymorph.

The Enigma of this compound's Crystal Structure

Extensive searches of crystallographic databases and the scientific literature have not yielded a definitive, publicly available single-crystal X-ray diffraction structure for this compound (IrCl₃·xH₂O), most commonly available as the trihydrate (IrCl₃·3H₂O). The hygroscopic and potentially amorphous or microcrystalline nature of the commercially available material may contribute to the challenges in obtaining single crystals suitable for diffraction studies. While the general composition is known, the precise coordination of the water molecules to the iridium center and their role in the overall crystal packing remains unelucidated. It is presumed that water molecules likely coordinate directly to the iridium ion, completing its coordination sphere, or are present as water of crystallization within the lattice.

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the dissolution of iridium metal or the reduction of higher oxidation state iridium species.

Method 1: Electrolytic Dissolution of Iridium Powder

This method involves the direct dissolution of iridium powder in hydrochloric acid using an electrolytic cell.

Experimental Protocol:

-

Apparatus Setup: A U-shaped electrolytic cell is charged with iridium powder and concentrated hydrochloric acid (e.g., 37%).

-

Electrolysis: An alternating current (e.g., 40 V, 10-40 A) is applied across the electrodes. The temperature of the electrolyte is maintained at approximately 113°C. The electrolysis is typically carried out for several hours (e.g., 6 hours) until the iridium powder is dissolved, forming a solution of chloroiridic acid (H₃IrCl₆).

-

Filtration and Concentration: The resulting solution is filtered to remove any unreacted iridium. The filtrate is then distilled to remove excess hydrochloric acid, yielding a concentrated chloroiridic acid solution (e.g., 1.8 M).

-

Crystallization: The concentrated solution is placed in a crystallization furnace and heated (e.g., at 110°C for 12 hours) to yield crystals of this compound[2].

Method 2: Reduction of Hexachloroiridic(IV) Acid

This approach involves the reduction of an iridium(IV) species, typically hexachloroiridic acid (H₂IrCl₆), to the iridium(III) state.

Experimental Protocol:

-

Preparation of H₂IrCl₆: Iridium metal can be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hexachloroiridic(IV) acid.

-

Reduction: The H₂IrCl₆ solution is then treated with a reducing agent. A common method involves boiling the solution with oxalic acid.

-

Crystallization: After the reduction is complete, the solution is carefully evaporated to induce crystallization, yielding this compound. The product should be stored under an inert atmosphere as it can be susceptible to oxidation back to Ir(IV).

Physicochemical Properties

The properties of iridium trichloride vary significantly between the anhydrous and hydrated forms.

| Property | Anhydrous Iridium(III) Chloride (α-form) | Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) |

| Appearance | Brown or red crystalline solid[1] | Dark green to black hygroscopic solid[1] |

| Formula Weight | 298.58 g/mol | 352.62 g/mol (for trihydrate) |

| Density | 5.30 g/cm³ | Data not readily available |

| Melting Point | 763 °C (decomposes)[1] | Decomposes upon heating |

| Solubility in Water | Insoluble[1] | Soluble |

| Solubility in other solvents | Insoluble in HCl and alkanes[1] | Soluble in alcohols |

Table 2: Comparison of Physicochemical Properties.

Experimental Workflows and Logical Relationships

The synthesis and characterization of iridium compounds, starting from this compound, follow a logical progression of steps. The following diagram illustrates a general workflow.

Caption: A generalized workflow for the synthesis of iridium complexes.

Conclusion

This compound is a cornerstone reagent in iridium chemistry, yet its definitive crystal structure remains conspicuously absent from the scientific literature. This guide has provided a thorough examination of the well-characterized anhydrous α-IrCl₃ as a structural surrogate, detailing its monoclinic crystal system and layered octahedral arrangement. Furthermore, established protocols for the synthesis of the hydrated form have been outlined, offering valuable practical information for researchers. The stark contrast in the physicochemical properties of the anhydrous and hydrated forms, particularly their solubility, underscores the significant role of water in the compound's structure and reactivity. Future research endeavors focused on the growth of high-quality single crystals of this compound are necessary to finally elucidate its precise solid-state structure, which will undoubtedly contribute to a more profound understanding of its chemical behavior and its utility in the development of novel iridium-based technologies.

References

Navigating the Solubility of Iridium Trichloride Hydrate: A Technical Guide for Researchers

An In-depth Exploration of Iridium Trichloride (B1173362) Hydrate's Behavior in Organic Solvents, Providing Essential Data and Methodologies for Laboratory Applications.

Introduction: Iridium trichloride hydrate (B1144303) (IrCl₃·nH₂O), a key precursor in iridium chemistry, plays a pivotal role in the synthesis of catalysts and novel therapeutic agents. Its solubility is a critical parameter for researchers in drug development and materials science, dictating its utility in various reaction media. This technical guide offers a comprehensive overview of the solubility of iridium trichloride hydrate in a range of organic solvents, presents detailed experimental protocols for solubility determination, and visualizes relevant experimental workflows.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Solubility | Notes |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble[1][3] | Commonly used as a solvent for reactions involving IrCl₃·nH₂O, indicating good solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for dissolving iridium complexes, suggesting solubility.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Employed in the synthesis of Vaska's complex from IrCl₃, implying solubility.[5] |

| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | Often used in combination with more polar solvents like ethanol (B145695) in reactions.[1] |

| Acetone | Polar Aprotic | Sparingly Soluble | Iridium(IV) complexes show some solubility in acetone.[4] |

| Acetonitrile | Polar Aprotic | Soluble | The hydrated form can form complexes with acetonitrile.[6] |

| Ether (e.g., Diethyl ether) | Nonpolar | Insoluble | Used as a washing solvent to precipitate iridium complexes, indicating insolubility.[1] |

| Aliphatic Hydrocarbons (e.g., Hexane) | Nonpolar | Insoluble[7] | Generally, low-polarity solvents are poor solvents for this compound.[1] |

| Water | Polar Protic | Soluble[3][5][6] | There are conflicting reports, with some sources stating it is insoluble, which may refer to the anhydrous form.[1][7] |

Note on Water Solubility: The conflicting reports on water solubility likely stem from the distinction between the anhydrous (IrCl₃) and hydrated (IrCl₃·nH₂O) forms. The hydrated form is generally considered soluble in water.[3][5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents, adapted from general laboratory procedures.

Protocol 1: Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the concentration of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed drying vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Dissolution: Add a known volume (e.g., 10 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to settle. To effectively separate the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.

-

Sample Extraction: Carefully draw a known volume (e.g., 5 mL) of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed drying vial. Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to remove the solvent but low enough to avoid decomposition of the iridium salt.

-

Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved salt (g) / Volume of solution taken (mL)) * 100

Protocol 2: Visual Method for Qualitative Solubility Assessment

This is a rapid method to assess whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A range of organic solvents

-

Small test tubes

-

Vortex mixer

Procedure:

-

Sample Addition: Place a small, consistent amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a small volume (e.g., 1 mL) of a different organic solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes.

-

Observation: Observe each test tube against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

-

Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or only very faintly colored.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Caption: Workflow for Catalyst Screening.

Caption: Synthesis of an Iridium Complex.

References

- 1. guidechem.com [guidechem.com]

- 2. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

- 3. iupac.github.io [iupac.github.io]

- 4. Iridium(III)_chloride [chemeurope.com]

- 5. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. 塩化イリジウム(III) 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]

The Thermal Decomposition of Iridium Trichloride Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a critical precursor in the synthesis of various iridium-containing compounds utilized in catalysis and pharmaceutical development. Understanding its thermal behavior is paramount for the controlled synthesis of iridium nanoparticles, catalysts, and other advanced materials. This document summarizes key decomposition pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the decomposition processes.

Decomposition Pathways and Mechanisms

The thermal decomposition of iridium trichloride hydrate is highly dependent on the surrounding atmosphere. The most commonly cited starting material is the trihydrate (IrCl₃·3H₂O), though the exact degree of hydration can vary.

In an Inert Atmosphere (e.g., Nitrogen, Helium):

The decomposition in an inert atmosphere primarily involves dehydration followed by the decomposition of the anhydrous salt. The process can be summarized as:

-

Dehydration: The initial step is the loss of water molecules to form anhydrous iridium trichloride (IrCl₃).

-

Decomposition to Iridium Metal: At higher temperatures, the anhydrous salt decomposes directly to metallic iridium and chlorine gas.

In an Oxidizing Atmosphere (e.g., Air):

The pathway in the presence of oxygen is more complex, involving the formation of an oxide intermediate:

-

Dehydration: Similar to the inert atmosphere, the process begins with the loss of water. The trihydrate decomposes to the anhydrous form at approximately 200°C[1].

-

Oxidation: The resulting anhydrous iridium trichloride is then oxidized to form iridium(IV) oxide (IrO₂) at around 763°C[1].

-

Reduction to Iridium Metal: At a significantly higher temperature, approximately 1070°C, the iridium(IV) oxide decomposes to yield metallic iridium[1].

In a Reducing Atmosphere (e.g., Hydrogen):

Under reducing conditions, the decomposition is a more direct process:

-

Direct Reduction: this compound is directly reduced to metallic iridium at a relatively low temperature of 190°C[1].

Quantitative Decomposition Data

The following table summarizes the key thermal events and theoretical mass loss for the decomposition of iridium trichloride trihydrate (IrCl₃·3H₂O).

| Decomposition Stage | Atmosphere | Temperature (°C) | Initial Material | Final Product | Theoretical Mass Loss (%) |

| Dehydration | Air / Inert | ~200 | IrCl₃·3H₂O | IrCl₃ | 15.32% |

| Oxidation | Air | ~763 | IrCl₃ | IrO₂ | - |

| Reduction | Air | ~1070 | IrO₂ | Ir | 14.29% (from IrO₂) |

| Direct Reduction | Hydrogen | ~190 | IrCl₃·3H₂O | Ir | 45.43% |

Note: The theoretical mass loss for the oxidation step is not a simple calculation due to the simultaneous loss of chlorine and gain of oxygen. The final reduction step's mass loss is calculated based on the molar mass of IrO₂.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible thermal analysis. Below are generalized protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA) based on common practices in the field.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Setaram TGA92, TA Instruments TGA 5500).

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The desired atmosphere (e.g., high purity nitrogen, dry air, or a hydrogen mixture) is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to stabilize the environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a controlled, linear heating rate (e.g., 5 or 10 K/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage mass loss at each step.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Apparatus: TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

-

The TGA protocol is followed as described above.

-

The gas outlet of the TGA is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the heating program.

-

The spectra are analyzed to identify the chemical composition of the gases released at different temperatures. For this compound, this would likely involve monitoring for m/z signals corresponding to H₂O, HCl, and Cl₂.

Visualizing Decomposition Pathways

The logical flow of the decomposition processes under different atmospheric conditions can be visualized using the following diagrams.

Caption: Decomposition pathway in an inert atmosphere.

Caption: Decomposition pathway in an oxidizing atmosphere (Air).

Caption: Decomposition pathway in a reducing atmosphere (Hydrogen).

References

A Technical Guide to Iridium Trichloride Hydrate as a Precursor for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Iridium (Ir) nanoparticles are gaining significant interest across catalysis, electrochemistry, and nanomedicine due to their exceptional stability, high catalytic activity, and unique electronic and optical properties.[1][2] Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is a versatile and widely used precursor for synthesizing these advanced nanomaterials, enabling the development of novel solutions in areas ranging from sustainable energy to advanced cancer therapies.[3] This document provides an in-depth technical overview of the synthesis of iridium-based nanoparticles from this precursor, detailing experimental protocols, quantitative data, and key applications relevant to research and drug development.

Synthesis Methodologies from Iridium Trichloride (B1173362) Hydrate

The conversion of iridium trichloride hydrate into iridium nanoparticles typically involves the reduction of Ir(III) ions to their zero-valent state, Ir(0). Several methods have been established, each offering distinct advantages in controlling nanoparticle size, shape, and surface properties.

This method employs alcohols, such as methanol (B129727) or ethanol, which act as both the solvent and the reducing agent, often in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) to prevent nanoparticle agglomeration.[4] The process is valued for its simplicity and convenience in producing stable metal nanoclusters.[4]

Experimental Protocol: Alcohol Reduction of IrCl₃·xH₂O [4]

-

Precursor Solution: Dissolve a specific amount of Iridium(III) chloride hydrate (e.g., 2.98 x 10⁻⁵ mol) in 25 mL of the chosen alcohol solvent (e.g., methanol, ethanol).

-

Stabilizer Solution: In a separate beaker, dissolve a stabilizing agent such as polyvinylpyrrolidone (PVP) (e.g., 3.78 x 10⁻⁶ mol) in 18.4 mL of deionized water.

-

Mixing: Slowly mix the two solutions at room temperature with magnetic stirring.

-

pH Adjustment: Add 1 mL of an aqueous NaOH solution (0.2M) dropwise while stirring vigorously.

-

Reduction: Transfer the solution to a round-bottom flask and heat in an oil bath for 1-2 hours, or until the solution's color changes from brown to black, indicating the formation of iridium nanoparticles.

-

Purification: The resulting PVP-stabilized nanoparticles can be dried at 70°C for further analysis.[4]

References

An In-depth Technical Guide to the Chemical Properties of Iridium Trichloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O), a pivotal compound in catalysis and synthetic chemistry. The information presented herein is intended to support research and development activities by providing reliable data and detailed experimental context.

Core Physical and Chemical Properties

Iridium trichloride hydrate is most commonly encountered as a dark green, hygroscopic solid.[1] It serves as a primary starting material for the synthesis of a vast array of organometallic iridium complexes used in catalysis.[2][3] The degree of hydration can vary, which influences its molecular weight and reactivity. The trihydrate is a common form.[1]

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | IrCl₃·xH₂O (often cited as IrCl₃·3H₂O) | [1][4] |

| Molecular Weight | 298.58 g/mol (anhydrous) | [1] |

| 316.60 g/mol (monohydrate) | [1][5] | |

| 352.62 g/mol (trihydrate) | [4][6] | |

| Appearance | Dark green or brown crystalline powder | [1][7][8] |

| Density | 5.30 g/cm³ (at 25 °C) | [1][9] |

| Decomposition Point | Decomposes at 763 °C | [1][10] |

| Iridium Content | ~54% (for trihydrate) | [10] |

| CAS Number | 14996-61-3 (hydrate) | [1] |

| 10025-83-9 (anhydrous) | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in homogeneous catalysis and synthesis. While the anhydrous form is insoluble in water, the hydrated form is soluble.[1] Its solubility in organic solvents can vary, with better solubility observed in polar organic solvents like alcohols.[3][7][8]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | The hydrated form is soluble. | [1][3][8] |

| 2 mg/mL | Requires ultrasonic agitation and heating to 60°C. | [11] | |

| Hydrochloric Acid | Soluble | [8][10] | |

| Alcohols (e.g., Ethanol) | Soluble | Used as a solvent for synthesis of complexes. | [7][8] |

| DMSO | 2 mg/mL | Requires ultrasonic agitation and heating to 60°C. | [11] |

| Alkanes | Insoluble | [1] |

Thermal Stability and Decomposition

This compound is sensitive to heat.[6][7] Upon heating, it loses its water of hydration before further decomposition. The trihydrate begins to lose water, converting to the anhydrous form around 200 °C.[1] At higher temperatures in the presence of air, it oxidizes to iridium(IV) oxide (IrO₂) at 763 °C, which subsequently decomposes to iridium metal at 1070 °C.[1]

Under a hydrogen atmosphere, it can be reduced directly to iridium metal at 190 °C.[1] This thermal behavior is crucial for applications in materials science and for the preparation of heterogeneous catalysts.

Reactivity and Applications in Synthesis

This compound is a cornerstone precursor for iridium chemistry.[2] Its utility stems from the lability of the chloride and aquo ligands, which can be readily substituted to form a diverse range of complexes.

Key Reactions:

-

Synthesis of Vaska's Complex: It is famously used to prepare trans-[IrCl(CO)(PPh₃)₂], a landmark compound in organometallic chemistry.[1][3][10]

-

Formation of Alkene Complexes: It reacts with alkenes like cyclooctadiene in alcohol/water mixtures upon heating to form important catalytic precursors such as cyclooctadiene iridium chloride dimer, [(COD)IrCl]₂.[1]

-

Ammine Complex Formation: The hydrate reacts with ammonia (B1221849) to form ammine complexes, for instance, [IrCl(NH₃)₅]Cl₂.[1]

-

Coordination with Ligands: It readily forms complexes with various other ligands including bipyridine, pyridine, and acetonitrile.[1]

This reactivity makes it indispensable in the development of catalysts for hydrogenation, C-H activation, and asymmetric synthesis, which are critical processes in drug development and fine chemical production.[2][12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a standard method to determine the solubility of this compound in water at a specific temperature.

Objective: To quantify the mass of this compound that dissolves in 100 mL of water at a controlled temperature.

Materials:

-

This compound

-

Distilled water

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

-

Evaporating dish

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of distilled water (e.g., 50 mL) in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the flask in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully extract a precise volume of the supernatant (e.g., 10 mL) using a pipette fitted with a filter to avoid transferring any solid particles.

-

Quantification: Transfer the filtered aliquot to a pre-weighed evaporating dish.

-

Evaporation: Gently heat the dish in an oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-100 °C) until a constant weight is achieved.

-

Calculation: Weigh the evaporating dish with the dry residue. The mass of the dissolved salt is the final weight minus the initial weight of the dish.

-

Data Expression: Calculate the solubility in grams per 100 mL of water.[13][14]

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

This protocol describes the use of TGA to study the thermal decomposition of this compound.

Objective: To determine the temperature ranges for dehydration and decomposition and to quantify the associated mass loss.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan (e.g., aluminum or platinum).[15][16]

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidation during the initial heating phase.[16]

-

Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 1100 °C).[17][18]

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (weight % vs. temperature).

-

The initial weight loss step corresponds to the loss of water of hydration. The percentage loss can be used to confirm the degree of hydration.

-

Subsequent weight loss steps at higher temperatures correspond to the decomposition of the anhydrous salt into iridium oxide and finally to iridium metal.[1][19] The temperatures at which these transitions occur provide information about the material's thermal stability.

-

Visualizations of Chemical Relationships and Workflows

Logical Relationship Diagram

The following diagram illustrates the key chemical transformations of this compound.

Caption: Thermal decomposition pathways for this compound.

Experimental Workflow Diagram

This diagram shows a typical workflow for using this compound as a precursor for synthesizing an organometallic catalyst.

Caption: Synthesis workflow for an iridium catalyst precursor.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

- 4. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. fountainheadpress.com [fountainheadpress.com]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. skb.skku.edu [skb.skku.edu]

- 17. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 18. researchgate.net [researchgate.net]

- 19. lpi.usra.edu [lpi.usra.edu]

An In-depth Technical Guide to Iridium Trichloride Hydrate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and identification data for iridium trichloride (B1173362) hydrate (B1144303). The information is compiled for professionals who handle this chemical in research and development settings, with a focus on clear data presentation and standardized experimental context.

Chemical Identification

-

Chemical Name: Iridium Trichloride Hydrate

-

Synonyms: Iridium(III) chloride hydrate, Iridium chloride hydrate[1]

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

| Property | Value | Source(s) |

| Physical State | Solid, dark brown to black crystalline powder | [1][4][7] |

| Molecular Weight | 298.58 g/mol (anhydrous basis) | [3][4][5] |

| Melting Point | 763 °C (1405 °F) - Decomposes | [4][8] |

| Density | 5.30 g/cm³ at 25 °C | [4][5] |

| Solubility | Soluble in water | [1][4] |

| Storage Temperature | 2-8°C | [5] |

| GHS Hazard Statements | H302, H312, H314, H318, H319, H332, H411 | [3][4][6][9] |

| Signal Word | Warning, Danger | [4][6][9] |

Experimental Protocols for Safety Data Determination

The safety data presented in Section 2 are typically determined using standardized experimental protocols. Below are detailed methodologies for key toxicological and physical property assessments, based on internationally recognized guidelines.

3.1. Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

-

Objective: To determine the potential for a substance to cause adverse effects from a single oral dose. The results are used to classify the substance for acute oral toxicity.

-

Methodology (Example: OECD 423 - Acute Toxic Class Method):

-

Animal Model: Typically, young adult female rats are used.

-

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Dose Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., water).

-

Administration: A single dose is administered by oral gavage. The test proceeds in a stepwise manner using a small number of animals per step. Starting doses are chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4][10]

-

Procedure: The outcome of dosing at one level determines the dose for the next step. If an animal dies, the dose for the next animal is lowered. If it survives, the dose may be increased.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9][11]

-

Endpoint: The substance is classified based on the number of animal deaths at specific dose levels, which correlates to a GHS hazard category.[4]

-

3.2. Skin Corrosion/Irritation (OECD Guideline 431)

-

Objective: To determine the potential of a substance to cause irreversible skin damage (corrosion).

-

Methodology (In Vitro - Reconstructed Human Epidermis Test):

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.[1][2][12]

-

Procedure: A small amount of the test substance is applied topically to the surface of the RhE tissue.[2]

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[2]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a vital dye such as MTT. The dye is converted by metabolically active cells into a colored formazan, which is then extracted and quantified spectrophotometrically.[2][13]

-

Endpoint: The substance is classified as corrosive if the cell viability falls below specific thresholds (e.g., less than 50% viability after a 3-minute exposure or less than 15% after a 1-hour exposure).[2][14]

-

3.3. Serious Eye Damage/Irritation (OECD Guideline 405)

-

Objective: To determine the potential of a substance to produce irritation or irreversible damage to the eye.

-

Methodology (In Vivo):

-

Animal Model: A single, healthy young adult albino rabbit is typically used for the initial test.[3][7][15]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[3][7]

-

Pain Management: The use of topical anesthetics and systemic analgesics is required to avoid or minimize pain and distress.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).[6][7][15]

-

Endpoint: If severe or corrosive effects are observed in the first animal, the test is terminated. If not, the response is confirmed in up to two additional animals. The substance is classified based on the severity and reversibility of the observed lesions.[3][7]

-

3.4. Density Determination (ASTM D792 / ISO 1183)

-

Objective: To measure the density (mass per unit volume) of the solid material.

-

Methodology (Buoyancy Method / Archimedes' Principle):

-

Apparatus: An analytical balance equipped with a density determination kit.[16]

-

Procedure: a. The mass of the this compound sample is measured in air (a).[17] b. The sample is then immersed in a liquid of known density (e.g., distilled water at 23°C) and its apparent mass is measured (b). A sinker may be used if the material floats.[17][18]

-

Calculation: The specific gravity (and thus density) is calculated using the formula: Specific Gravity = a / (a - b).[17]

-

3.5. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid material transitions to a liquid.

-

Methodology (Pharmacopeia Standard):

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled glass capillary tube to a height of 2-3 mm.[5][19][20][21]

-

Apparatus: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) in close proximity to a high-accuracy thermometer or sensor.[19][20]

-

Heating: The apparatus is heated at a controlled, slow rate (e.g., 1 °C/min) near the expected melting point.[20]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle disappears is recorded as the end of the range.[19][21][22]

-

Mandatory Visualizations

4.1. First Aid and Emergency Response Workflow

The following diagram illustrates the logical workflow for immediate first aid and emergency response following exposure to this compound, based on standard safety data sheet recommendations.[3][6][7][17]

Caption: First aid workflow for this compound exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. senzagen.com [senzagen.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. thinksrs.com [thinksrs.com]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 10. umwelt-online.de [umwelt-online.de]

- 11. m.youtube.com [m.youtube.com]

- 12. thepsci.eu [thepsci.eu]

- 13. scantox.com [scantox.com]

- 14. iivs.org [iivs.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. mt.com [mt.com]

- 17. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 18. torontech.com [torontech.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. mt.com [mt.com]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. westlab.com [westlab.com]

Navigating the Hydration States of Iridium Trichloride: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of anhydrous, monohydrated, and trihydrated iridium(III) chloride, tailored for professionals in research, chemical synthesis, and drug development.

Iridium(III) chloride (IrCl₃) is a pivotal starting material in the synthesis of a vast array of iridium-containing compounds utilized in catalysis, materials science, and medicine. Its reactivity and solubility are critically influenced by its hydration state, making a thorough understanding of these forms essential for reproducible and efficient experimental design. This technical guide provides a comprehensive overview of the distinct properties, synthesis protocols, and key applications of the primary hydration states of iridium trichloride (B1173362): anhydrous (IrCl₃), the less-defined monohydrate (IrCl₃·H₂O), and the commercially prevalent trihydrate (IrCl₃·3H₂O).

Core Properties: A Comparative Analysis

The degree of hydration significantly alters the physical and chemical characteristics of iridium trichloride. The anhydrous form exists as two polymorphs, α-IrCl₃ (brown) and β-IrCl₃ (red), both of which are insoluble in water.[1] In stark contrast, the hydrated forms, particularly the dark green trihydrate, are readily soluble in water and alcohols, rendering them more convenient starting materials for many solution-based reactions.[1][2] A summary of their key quantitative properties is presented below for facile comparison.

| Property | Anhydrous Iridium(III) Chloride | Iridium(III) Chloride Monohydrate | Iridium(III) Chloride Trihydrate |

| Chemical Formula | IrCl₃ | IrCl₃·H₂O | IrCl₃·3H₂O |

| Molar Mass | 298.58 g/mol [1] | 316.60 g/mol [1] | 352.62 g/mol |

| Appearance | Brown (α-form) or red (β-form) solid[1] | Not well-documented; likely a crystalline solid | Dark green, hygroscopic solid[1] |

| Density | 5.30 g/cm³[1] | No specific data available | No specific data available for the isolated trihydrate |

| Melting Point | 763 °C (decomposes)[1] | No specific data available | Decomposes to anhydrous form at ~200°C[1] |

| Solubility in Water | Insoluble[1] | Soluble | Soluble[1] |

| CAS Number | 10025-83-9[1] | 14996-61-3 (for general hydrate)[1][3][4] | 13569-57-8 |

Note on Iridium(III) Chloride Monohydrate: Specific and detailed experimental data for the monohydrate of iridium(III) chloride is not extensively available in the current body of scientific literature. The CAS number 14996-61-3 is often used for a generic or variable hydrate (B1144303) (IrCl₃·xH₂O) rather than a distinct monohydrate. Researchers should exercise caution when interpreting data associated with this CAS number and consider analytical characterization to determine the precise water content.

Experimental Protocols: Synthesis of Iridium Trichloride Hydration States

The synthesis of the different hydration states of iridium trichloride requires distinct methodologies. Below are detailed protocols for the preparation of the anhydrous and trihydrated forms.

Synthesis of Anhydrous Iridium(III) Chloride (α-IrCl₃)

This protocol is based on the direct chlorination of metallic iridium at high temperatures.

Materials:

-

Iridium metal powder (spongy)

-

Chlorine gas (Cl₂)

-

Porcelain boat

-

Combustion tube furnace

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Place the iridium metal powder in a porcelain boat.

-

Position the porcelain boat within the combustion tube of a furnace.

-

Purge the combustion tube with an inert gas to remove air and moisture.

-

Heat the furnace to 650 °C.[1]

-

Once the target temperature is reached, introduce a steady stream of chlorine gas over the iridium powder.

-

Maintain the reaction for approximately 15 minutes, or until the chlorination is complete.[5]

-

After the reaction, switch the gas flow back to an inert gas and allow the furnace to cool to room temperature.

-

The resulting brown solid is anhydrous α-IrCl₃. Handle and store under inert and dry conditions due to its hygroscopic nature.

Synthesis of Iridium(III) Chloride Trihydrate (IrCl₃·3H₂O)

This method involves the reaction of hydrated iridium(III) oxide with hydrochloric acid.

Materials:

-

Hydrated iridium(III) oxide (Ir₂O₃·nH₂O)

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Crystallization dish

Procedure:

-

Place the hydrated iridium(III) oxide into a reaction flask.

-

Add an excess of concentrated hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Continue refluxing until all the iridium oxide has dissolved, resulting in a dark green solution.

-

Allow the solution to cool to room temperature.

-

Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly in a fume hood.

-

Dark green crystals of iridium(III) chloride trihydrate will form.

-

Collect the crystals by filtration and dry them in a desiccator.

Applications in Drug Development: A Focus on Anticancer Mechanisms

Hydrated iridium(III) chloride is a crucial precursor for the synthesis of a wide range of organometallic iridium(III) complexes that have emerged as promising anticancer agents. These complexes can induce cancer cell death through various mechanisms, most notably by triggering apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical cell survival signaling pathways.

A prominent mechanism involves the induction of mitochondrial dysfunction. Iridium(III) complexes can accumulate in the mitochondria of cancer cells, leading to an increase in ROS levels. This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of pro-apoptotic factors like cytochrome c.

Furthermore, several iridium(III) complexes have been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. By inhibiting this pathway, iridium(III) complexes can effectively halt cancer cell proliferation and promote apoptosis.

Below is a diagram illustrating the logical flow of this anticancer mechanism.

Caption: Iridium(III) complex-induced apoptosis pathway.

This guide provides a foundational understanding of the hydration states of iridium trichloride, offering researchers and drug development professionals the necessary information to effectively utilize these versatile compounds in their work. The distinct properties of each hydration state underscore the importance of careful selection and characterization to ensure the success of synthetic and therapeutic applications.

References

spectroscopic analysis of iridium trichloride hydrate

An In-depth Technical Guide to the Spectroscopic Analysis of Iridium Trichloride (B1173362) Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) chloride hydrate (IrCl₃·xH₂O) is a pivotal inorganic compound, serving as a primary precursor for the synthesis of a vast array of iridium-based organometallic complexes, catalysts, and advanced materials.[1][2] Its applications span diverse fields, including homogeneous catalysis (e.g., in the Cativa process for acetic acid production), materials science for OLEDs, and the development of therapeutic agents. Given its foundational role, a thorough and accurate characterization of its structural and electronic properties is paramount.

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the analysis of iridium trichloride hydrate. It details the principles of each method, presents key quantitative data, and outlines standardized experimental protocols to ensure reproducible and reliable characterization. The guide is intended to be a practical resource for researchers engaged in the synthesis, analysis, and application of iridium compounds.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For IrCl₃·xH₂O, XPS is crucial for confirming the +3 oxidation state of the iridium center and verifying the presence of chloride and oxygen from the water of hydration. Studies distinguish between the binding energies for anhydrous and hydrated materials.[3][4][5][6]

Quantitative XPS Data

The binding energies of the core-level electrons are indicative of the chemical environment. The table below summarizes the expected binding energies for iridium trichloride.

| Core Level | Species | Binding Energy (eV) | Reference(s) |

| Ir 4f₇/₂ | Ir(III) in IrCl₃ | 62.5 | [5] |

| Metallic Ir(0) | 60.8 ± 0.2 | [3][7] | |

| Ir(IV) in IrO₂ | 61.9 ± 0.5 | [3] | |

| Cl 2p₃/₂ | Chloride in IrCl₃ | 199.4 | [5] |

| O 1s | Hydrate (H₂O) | ~532 - 533 | General |

Note: Binding energies can vary slightly based on instrument calibration and the degree of hydration. Spectra are typically charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.

Experimental Protocol for XPS Analysis

-

Sample Preparation:

-

A small amount of the solid IrCl₃·xH₂O powder is mounted onto a dedicated XPS sample holder using double-sided, ultra-high vacuum (UHV) compatible copper or carbon tape.

-

The sample is gently pressed to ensure a flat, uniform surface for analysis.

-

The sample is introduced into the instrument's high-vacuum introduction chamber.

-

-

Instrumentation:

-

Data Acquisition:

-

The sample is moved into the main analysis chamber (UHV, <10⁻⁸ mbar).

-

A wide-range survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

-

High-resolution scans are then performed for the specific regions of interest: Ir 4f, Cl 2p, O 1s, and C 1s.

-

-

Data Analysis:

-

The acquired spectra are calibrated by setting the C 1s peak from adventitious carbon to 284.8 eV.

-

The high-resolution spectra are fitted with appropriate line shapes (e.g., Gaussian-Lorentzian) to deconvolve chemical states and determine precise peak positions. The Ir 4f spectrum will exhibit a characteristic doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling, with an expected separation of approximately 2.9-3.0 eV.[7]

-

Atomic percentages are calculated from the peak areas using relative sensitivity factors (RSFs).

-

Vibrational Spectroscopy (FTIR & Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these methods are excellent for identifying the Ir-Cl bonds and, critically, for confirming the presence and nature of the water of hydration through its characteristic O-H and H-O-H vibrations.

Quantitative Vibrational Data

The following table summarizes the characteristic vibrational frequencies for IrCl₃·xH₂O.

| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) | Technique | Reference(s) |

| O-H Stretch | Water of Hydration | 3200 - 3500 (broad) | FTIR, Raman | [8][9] |

| H-O-H Bend | Water of Hydration | 1600 - 1640 | FTIR | [8] |

| Ir-Cl Stretch | Terminal Ir-Cl Bond | ~302 | FIR, Raman | [10] |

| Cl-Ir-Cl Bend | Cl-Ir-Cl Deformation | ~175 | FIR, Raman | [10] |

Note: The Ir-Cl modes occur in the Far-IR region (< 400 cm⁻¹). The broadness of the O-H stretching band is characteristic of hydrogen-bonded water molecules in a crystal lattice.

Experimental Protocols

3.2.1 FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry ~1-2 mg of the IrCl₃·xH₂O sample and ~100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove adsorbed moisture.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹ (Mid-IR). For Ir-Cl modes, a Far-IR spectrometer is required.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.2.2 Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline IrCl₃·xH₂O sample directly into a glass NMR tube or on a microscope slide. No extensive preparation is typically needed.

-

-

Data Acquisition:

-

Position the sample at the focal point of the Raman spectrometer's laser (e.g., 785 nm to minimize fluorescence).

-

Acquire the spectrum over a desired Raman shift range (e.g., 100 - 3500 cm⁻¹).

-

The instrument software automatically processes the scattered light to generate a spectrum of intensity versus Raman shift (cm⁻¹).

-

UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a transition metal complex. For Ir(III) compounds, a d⁶ system, the spectrum is characterized by ligand-centered π–π* transitions, and metal-to-ligand charge-transfer (MLCT) bands.

General Absorption Data for Iridium(III) Complexes

While a well-characterized spectrum for simple aqueous IrCl₃·xH₂O is not prominently available, the general features of Ir(III) complexes are well-established.

| Wavelength Range (nm) | Assignment | Nature of Transition |

| < 350 nm | Ligand-Centered (LC) Transitions | Intense, spin-allowed ¹π–π* transitions. |

| 350 - 550 nm | Metal-to-Ligand Charge Transfer (MLCT/LLCT) | Weaker, spin-allowed/forbidden ¹MLCT, ³MLCT. |

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of IrCl₃·xH₂O.

-

Dissolve the sample in a suitable solvent (e.g., deionized water or dilute HCl to prevent olation/hydrolysis) in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).

-

Prepare a dilution in the range of 10⁻⁵ to 10⁻⁴ M for analysis.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a reference blank.

-

Fill a matching quartz cuvette with the prepared iridium solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the sample over a typical wavelength range, such as 200-800 nm.

-

The resulting spectrum plots absorbance versus wavelength (nm).

-

Visualization of Analytical Workflows

Diagrams created using Graphviz help visualize the logical flow of the analytical process and the relationship between the data obtained from different techniques.

Caption: General experimental workflow for the spectroscopic characterization of IrCl₃·xH₂O.

Caption: Relationship between spectroscopic techniques and the information they provide.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Ir 113 iridium trichloride solid | Johnson Matthey [matthey.com]

- 3. researchgate.net [researchgate.net]

- 4. core.ac.uk [core.ac.uk]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. The X-ray photoelectron spectra of Ir, IrO2 and IrCl3 revisited -ORCA [orca.cardiff.ac.uk]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Iridium [xpsfitting.com]

- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Photoluminescent Properties of New Cationic Iridium(III) Complexes Using Different Anions and Their Applications in White Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formylated chloro-bridged iridium( iii ) dimers as OLED materials: opening up new possibilities - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03127J [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Geometry of Iridium Trichloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium trichloride (B1173362) hydrate (B1144303), a key precursor in iridium chemistry, presents a fascinating case study in coordination chemistry. This technical guide provides a comprehensive overview of the molecular geometry of its most common form, iridium trichloride trihydrate (IrCl₃(H₂O)₃). While a definitive single-crystal X-ray structure remains elusive due to its tendency to form amorphous solids, this document synthesizes available spectroscopic data, theoretical considerations, and information from related complexes to elucidate its structural characteristics. This guide is intended to serve as a vital resource for researchers in catalysis, materials science, and drug development who utilize this versatile iridium compound.

Introduction

Iridium(III) chloride hydrate is an inorganic coordination compound with the general formula IrCl₃·xH₂O. The most commonly encountered form is the trihydrate, IrCl₃(H₂O)₃, a dark green to black crystalline solid.[1] It serves as a crucial starting material for the synthesis of a wide array of organometallic and coordination complexes of iridium, including catalysts for organic transformations and compounds with applications in medicinal chemistry and materials science.[2][3] A thorough understanding of its molecular geometry is paramount for predicting its reactivity and designing novel iridium-based materials.

Molecular Structure and Geometry

The central iridium atom in iridium trichloride trihydrate possesses an oxidation state of +3. It is coordinated by three chloride ligands and three water molecules, resulting in a six-coordinate, pseudo-octahedral geometry.

Isomerism: Facial (fac) and Meridional (mer)

For an octahedral complex with the general formula MA₃B₃, such as IrCl₃(H₂O)₃, two geometrical isomers are possible: facial (fac) and meridional (mer).[4][5]

-

Facial (fac) Isomer: In the fac isomer, the three identical ligands (either the three chlorides or the three water molecules) are situated on one triangular face of the octahedron, adjacent to one another with 90° angles between them.[4][5]

-

Meridional (mer) Isomer: In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron. Two of the ligands are trans to each other (180° apart), while the third is cis to the other two (90° apart).[4][5]

The specific isomer present in a sample of iridium trichloride trihydrate can influence its physical and chemical properties. However, due to the amorphous nature of the commercially available material, a definitive assignment of the predominant isomer in the solid state has not been conclusively determined.[6]

Quantitative Structural Data

The absence of a single-crystal X-ray diffraction study for IrCl₃(H₂O)₃ means that precise bond lengths and angles for this specific compound are not available in the literature. However, data from related iridium(III) complexes and spectroscopic studies provide valuable insights.

Spectroscopic and Analytical Data

The following table summarizes key identifiers and properties for iridium trichloride trihydrate.

| Property | Value |

| Chemical Formula | IrCl₃·3H₂O |

| Molecular Weight | 352.62 g/mol |

| CAS Number | 13569-57-8 |

| Appearance | Dark green to black solid |

| Iridium Oxidation State | +3 |

| Coordination Geometry | Pseudo-octahedral |

Experimental Protocols

The determination of the molecular geometry of coordination compounds relies on a variety of experimental techniques. While a definitive crystal structure for IrCl₃(H₂O)₃ is lacking, the following methods have been applied to study its structure and that of related compounds.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element, in this case, iridium. It does not require crystalline samples, making it suitable for amorphous materials like iridium trichloride hydrate.

Methodology:

-

Sample Preparation: The this compound sample is finely ground and pressed into a pellet of uniform thickness.

-

Data Acquisition: The sample is irradiated with a tunable X-ray beam at a synchrotron source. The X-ray absorption is measured as a function of energy around the Ir L₃-edge.

-

Data Analysis: The extended X-ray absorption fine structure (EXAFS) region of the spectrum contains information about the coordination number and bond distances of the atoms surrounding the iridium center. This data can be modeled to determine the local coordination environment. An XAFS spectrum of iridium(III) chloride trihydrate has been recorded and is available in the NIMS Materials Data Repository, providing valuable information on its local structure.[7]

Single-Crystal X-ray Diffraction (for related compounds)

While not successfully applied to IrCl₃(H₂O)₃, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of crystalline compounds.

Methodology:

-

Crystal Growth: A single crystal of suitable size and quality is grown from a solution of the compound.

-

Diffraction Experiment: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data, yielding precise bond lengths, bond angles, and the overall molecular geometry. This technique has been used to characterize numerous other iridium(III) complexes, providing a basis for understanding the likely geometry of the trihydrate.[8]

Visualizations

Molecular Geometry of Iridium Trichloride Trihydrate Isomers

The following diagrams illustrate the two possible geometrical isomers of iridium trichloride trihydrate.

Caption: Facial and meridional isomers of IrCl₃(H₂O)₃.

Conclusion